molecular formula C18H19F3N4O4S B2762884 4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034412-35-4

4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2762884
CAS RN: 2034412-35-4
M. Wt: 444.43
InChI Key: OQCHKSRTTHMOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl moiety, which is a type of benzodioxepine . This moiety is attached to a piperazine ring via a sulfonyl group, and the piperazine ring is further attached to a pyrimidine ring with a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several different functional groups. The 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl moiety is a seven-membered ring with two oxygen atoms and one sulfur atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and a trifluoromethyl group attached .

Scientific Research Applications

Anxiolytic and Antioxidant Activities

Research into arylpiperazine derivatives, which may include structural similarities to the compound , has shown potential anxiolytic effects. Studies indicate these compounds may interact with serotonin receptors and indirectly involve the GABAergic system, suggesting a possible mechanism of action for anxiety treatment. Additionally, their effects on central redox balance, specifically on enzymes responsible for glutathione metabolism, highlight their antioxidant activity (Kędzierska et al., 2019).

Antihypertensive Effects

Research on piperidino-pyrimidine vasodilators has demonstrated their efficacy in lowering blood pressure in hypertensive patients, showing promise for cardiovascular disease treatment. The combination with beta-adrenergic blockade has been found to enhance antihypertensive action while controlling cardiac activity, indicating a multifaceted approach to hypertension management (Gilmore et al., 1970).

Antibacterial Applications

Compounds with pyrimidine structures have been studied for their antibacterial properties, particularly in treating infections of the gastrointestinal tract, skin, and gynecological adnexes. The efficacy of these compounds against various bacterial infections underscores their potential as antibiotic agents (Etzel et al., 1976).

Metabolic Studies

The metabolism and disposition of novel inhibitors like Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, have been thoroughly investigated. These studies provide insight into the absorption, hepatic metabolism, and excretion processes, which are crucial for understanding the pharmacokinetics of such compounds in humans (Liu et al., 2017).

Neurological Applications

Compounds affecting the piperazine and pyrimidine structures have been implicated in neurology, particularly in the study of Parkinsonism induced by certain chemicals. These investigations help in understanding the neurotoxic effects of various substances and their impact on the brain (Langston et al., 1983).

properties

IUPAC Name

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O4S/c19-18(20,21)16-11-17(23-12-22-16)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-1-8-28-14/h2-3,10-12H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCHKSRTTHMOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.